
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a synthetic compound that has been widely studied in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists and has been found to have potential therapeutic applications in various fields of medicine.
Mécanisme D'action
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects by binding to and activating the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide results in the modulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to reduce oxidative stress and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 receptors. However, its lipophilic nature and poor water solubility can make it difficult to work with in certain experimental settings. Additionally, the potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling may limit its use in some laboratories.
Orientations Futures
There are several potential future directions for research on 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the development of novel 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide analogs with improved pharmacological properties and therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide and to explore its potential applications in the treatment of various neurological and inflammatory disorders. Finally, the development of new methods for the synthesis and delivery of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide may further enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide involves several steps, including the reaction of 2-acetyl-5-fluorophenol with 1-cyano-1-cyclopropane carboxylic acid, followed by the conversion of the resulting intermediate to 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide through a series of chemical reactions. The synthesis method has been optimized to produce high yields of pure 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide.
Applications De Recherche Scientifique
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have neuroprotective, anti-inflammatory, analgesic, and anti-cancer properties. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(20)13-6-5-12(17)7-14(13)22-8-15(21)19-16(2,9-18)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODPGSGBVYUCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)
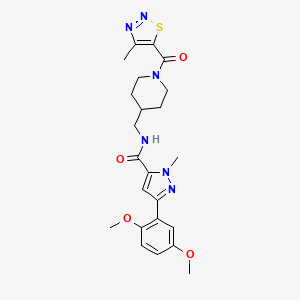
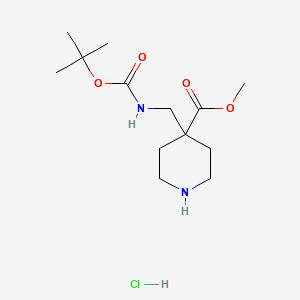

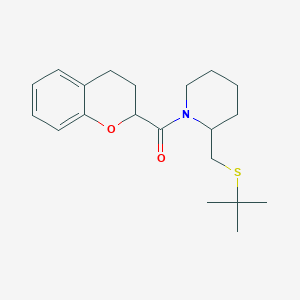
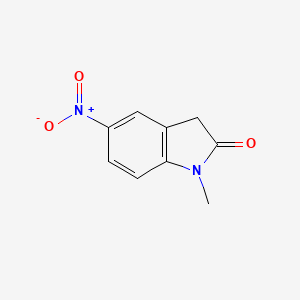
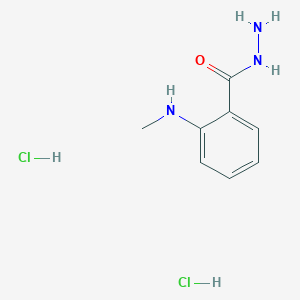


![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)
![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)
![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)
